molecular formula C23H36O6 B13942989 2,6,10,14,18,22-Tricosanehexone CAS No. 55110-18-4

2,6,10,14,18,22-Tricosanehexone

Cat. No.: B13942989
CAS No.: 55110-18-4
M. Wt: 408.5 g/mol
InChI Key: DYSGKWRKQGRDHT-UHFFFAOYSA-N
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Description

2,6,10,14,18,22-Tricosanehexone is an organic compound with the molecular formula C23H36O6 It is a ketone with six carbonyl groups positioned at the 2nd, 6th, 10th, 14th, 18th, and 22nd carbon atoms in a tricosane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10,14,18,22-Tricosanehexone typically involves multi-step organic reactions. One common method is the stepwise oxidation of a tricosane precursor. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media. The reaction is usually carried out under controlled temperature and pressure to ensure selective oxidation at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Catalysts such as platinum or palladium may be used to enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

2,6,10,14,18,22-Tricosanehexone undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids at the carbonyl positions.

    Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic media.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6,10,14,18,22-Tricosanehexone has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6,10,14,18,22-Tricosanehexone involves its interaction with various molecular targets. The carbonyl groups can form hydrogen bonds or covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

2,6,10,14,18,22-Tricosanehexone can be compared with other similar compounds such as:

    2,6,10,14,18,22-Tetracosahexaene: A hydrocarbon with a similar carbon chain length but with double bonds instead of carbonyl groups.

    2,6,10,15,19,23-Hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with methyl groups and double bonds, differing in both structure and reactivity.

The uniqueness of this compound lies in its multiple carbonyl groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

55110-18-4

Molecular Formula

C23H36O6

Molecular Weight

408.5 g/mol

IUPAC Name

tricosane-2,6,10,14,18,22-hexone

InChI

InChI=1S/C23H36O6/c1-18(24)8-3-10-20(26)12-5-14-22(28)16-7-17-23(29)15-6-13-21(27)11-4-9-19(2)25/h3-17H2,1-2H3

InChI Key

DYSGKWRKQGRDHT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)CCCC(=O)C

Origin of Product

United States

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